molecular formula C6H4BrNO B1267483 1-Bromo-4-nitrosobenzene CAS No. 3623-23-2

1-Bromo-4-nitrosobenzene

Cat. No.: B1267483
CAS No.: 3623-23-2
M. Wt: 186.01 g/mol
InChI Key: KEBOFPCXLHRSEG-UHFFFAOYSA-N
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Description

1-Bromo-4-nitrosobenzene is a versatile aromatic intermediate that holds significant value in advanced chemical synthesis and research applications. Its structure, featuring an electron-withdrawing bromine atom and a nitroso group, makes it a valuable precursor for constructing complex molecular architectures. In pharmaceutical research, it serves as a building block for the development of active pharmaceutical ingredients (APIs), where the nitroso group can be further functionalized or participate in cyclization reactions . Similarly, in agrochemical science, this compound is utilized to create novel molecules for crop protection agents, leveraging its reactivity to fine-tune biological activity . The nitroso group is a key functional moiety in coordination chemistry, often acting a ligand for metal centers, while the bromine atom offers a site for further cross-coupling reactions, such as Suzuki or Heck reactions, to expand the molecular diversity accessible to researchers . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-nitrosobenzene
Source PubChem
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InChI

InChI=1S/C6H4BrNO/c7-5-1-3-6(8-9)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBOFPCXLHRSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189781
Record name 1-Bromo-4-nitrosobenzene
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Molecular Weight

186.01 g/mol
Source PubChem
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CAS No.

3623-23-2
Record name 1-Bromo-4-nitrosobenzene
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Record name NSC404827
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Record name 1-Bromo-4-nitrosobenzene
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Record name 1-BROMO-4-NITROSOBENZENE
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Synthetic Methodologies for 1 Bromo 4 Nitrosobenzene

Established Synthetic Pathways to Aryl Nitroso Compounds

The preparation of aryl nitroso compounds is a well-established field in organic chemistry, with several reliable methods available. A major challenge in these syntheses is the high reactivity of the nitroso group, which can be easily oxidized to a nitro group or be involved in side reactions. nih.gov

Common synthetic routes include:

Oxidation of N-Arylhydroxylamines: The controlled oxidation of N-arylhydroxylamines is one of the most prevalent and effective methods for synthesizing aryl nitroso compounds. nih.gov A wide array of oxidizing agents can be employed for this transformation. The hydroxylamine (B1172632) precursors are typically prepared by the partial reduction of the corresponding nitroarenes. nih.gov

Oxidation of Primary Arylamines: Direct oxidation of primary aromatic amines can also yield nitroso compounds. Various oxidizing agents, including Caro's acid (peroxymonosulfuric acid) and 3-chloroperoxybenzoic acid, have been used for this purpose. nih.gov For instance, hydrogen peroxide in the presence of a peroxotungstophosphate catalyst has been shown to effectively oxidize anilines to their corresponding nitroso derivatives. nih.gov

Reduction of Nitroarenes: Direct reduction of nitroarenes to the nitroso stage is often difficult to control, as the reaction tends to proceed to the hydroxylamine or amine level. tandfonline.com However, specific reagents and conditions can favor the formation of the nitroso compound.

Fischer-Hepp Rearrangement: This reaction involves the acid-catalyzed rearrangement of an aromatic N-nitrosoamine to a C-nitroso compound, typically yielding the para-isomer. wikipedia.orgchemeurope.com This method is particularly important for preparing para-nitroso secondary anilines that are not accessible through direct nitrosation. nih.govwikipedia.org

Specific Approaches to the Synthesis of 1-Bromo-4-nitrosobenzene

Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound: introducing the nitroso group onto a brominated benzene (B151609) ring or performing a bromination reaction on a nitrosobenzene (B162901) scaffold.

The most documented and reliable method for synthesizing this compound involves the oxidation of a precursor, N-(4-bromophenyl)hydroxylamine. This itself is derived from a commercially available starting material, 1-bromo-4-nitrobenzene (B128438).

This two-step approach is summarized below:

Partial Reduction of 1-Bromo-4-nitrobenzene: The first step is the selective reduction of the nitro group in 1-bromo-4-nitrobenzene to a hydroxylamine. This is commonly achieved using reducing agents like zinc powder in the presence of ammonium (B1175870) chloride. nih.gov Careful control of reaction conditions is necessary to prevent further reduction to 4-bromoaniline.

Oxidation of N-(4-bromophenyl)hydroxylamine: The resulting N-(4-bromophenyl)hydroxylamine is then oxidized to yield the target compound, this compound. Several oxidizing agents can be used for this step, with varying degrees of efficiency and selectivity. nih.govtandfonline.com

Oxidizing AgentDescription
Ferric Chloride (FeCl₃) A commonly used, stoichiometric oxidant for converting hydroxylamines to nitroso compounds under aqueous conditions. tandfonline.com
Pyridinium Chlorochromate (PCC) An effective and milder oxidizing agent used in a non-aqueous solvent like tetrahydrofuran (B95107) (THF), which can prevent over-oxidation to the nitro compound. tandfonline.comtandfonline.com
Peroxy Acids Reagents like peroxybenzoic acid have been utilized for the oxidation of hydroxylamines to produce various substituted nitrosobenzenes. nih.gov

An alternative synthetic route is the direct electrophilic bromination of nitrosobenzene. The directing effect of the nitroso (-N=O) group in electrophilic aromatic substitution is complex. While it is generally considered a deactivating group due to its strong electron-withdrawing inductive and resonance effects, the nitrogen atom's lone pair of electrons can stabilize the intermediate arenium ion formed during ortho- and para-attack. askiitians.comchegg.com This stabilization makes the nitroso group a para-directing substituent.

The reaction would proceed as follows:

Reaction: Nitrosobenzene is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Product: The major product is p-bromonitrosobenzene, or this compound, with the meta-isomer being a minor product. chegg.com

Table 1: Comparison of Primary Synthetic Routes to this compound

Synthetic RouteStarting Material(s)Key Transformation(s)AdvantagesDisadvantages
Oxidation of Hydroxylamine Precursor 1-Bromo-4-nitrobenzene1. Reduction of -NO₂ to -NHOH2. Oxidation of -NHOH to -NOHigh selectivity, well-established procedures. nih.govtandfonline.comTwo-step process, requires careful control to avoid over-reduction/oxidation.
Direct Bromination of Nitrosobenzene Nitrosobenzene, BromineElectrophilic Aromatic SubstitutionSingle-step synthesis.Potential for isomer formation, requires separation. chegg.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For the oxidation pathway, the choice of oxidizing agent and reaction temperature are critical. Using milder reagents like PCC in an anhydrous solvent such as THF can effectively prevent over-oxidation of the desired nitroso product to the corresponding nitro compound. tandfonline.com When using more powerful oxidants, low temperatures are crucial to maintain selectivity.

In the reduction of 1-bromo-4-nitrobenzene, the reaction must be carefully monitored to halt the process at the hydroxylamine stage. The pH and temperature are key parameters to control to maximize the yield of N-(4-bromophenyl)hydroxylamine.

For the direct bromination route, the ratio of reactants and the choice of Lewis acid catalyst influence the selectivity for the para-isomer over ortho- and meta-isomers. Temperature control is also vital to minimize the formation of polybrominated byproducts.

Advanced Techniques for Product Isolation and Purification

Given that this compound is a solid, recrystallization is a primary method for its purification. The choice of solvent is crucial; ethanol (B145695) is often effective for this purpose. pbworks.com This technique is particularly useful for removing impurities after synthesis via the oxidation route.

Column chromatography is an indispensable technique, especially for purifying the product from the direct bromination of nitrosobenzene. tandfonline.com It allows for the efficient separation of the desired para-isomer from any ortho- or meta-isomers that may have formed, based on their differing polarities.

Steam distillation can be employed to remove volatile starting materials or byproducts, such as unreacted nitrobenzene (B124822) or bromobenzene (B47551) from the reaction mixture. orgsyn.org

Green Chemistry Considerations in Synthetic Design

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of synthesizing this compound, several green chemistry principles can be applied.

Catalytic Methods: Instead of stoichiometric oxidants like PCC, which generate chromium waste, catalytic systems are preferred. For example, using hydrogen peroxide as the terminal oxidant with a non-toxic catalyst like peroxotungstophosphate represents a much greener approach to the oxidation of the hydroxylamine precursor. nih.govat.ua

Solvent-Free Reactions: The use of reagents like tert-butyl nitrite (B80452) (TBN) allows for the N-nitrosation of secondary amines under solvent-free conditions, significantly reducing solvent waste. scispace.comrsc.org This approach could be adapted for related transformations.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core green chemistry principle. The direct bromination route has a higher theoretical atom economy than the two-step oxidation pathway.

Safer Solvents: When solvents are necessary, replacing hazardous options like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether is encouraged.

By integrating these considerations, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable.

Due to a significant lack of available scientific data for the chemical compound "this compound," it is not possible to generate a comprehensive and scientifically accurate article that adheres to the requested outline.

Extensive searches for experimental and calculated spectroscopic data for this compound have yielded insufficient information to populate the required sections on its characterization. The search results are overwhelmingly dominated by data for a different compound, 1-bromo-4-nitrobenzene , which has a nitro (-NO₂) functional group instead of the requested nitroso (-NO) group. This common confusion between "nitroso" and "nitro" appears to have limited the accessible research and data for the specified compound.

Specifically, the following information for this compound could not be located in publicly accessible scientific literature and databases:

Vibrational Spectroscopy: No experimental Fourier Transform Infrared (FT-IR) or Raman spectra, or detailed analyses of its vibrational modes, were found.

Electronic Spectroscopy: No Ultraviolet-Visible (UV-Vis) absorption studies or corresponding data could be sourced.

Magnetic Resonance Spectroscopy: While a record for a ¹³C NMR spectrum exists, the detailed data for ¹H NMR and ¹⁵N NMR, crucial for a complete structural analysis, are unavailable.

Without this fundamental spectroscopic data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the article cannot be created at this time.

Spectroscopic Characterization and Advanced Structural Analysis of 1 Bromo 4 Nitrosobenzene

Magnetic Resonance Spectroscopy

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While 1-bromo-4-nitrosobenzene in its ground state is not a radical and thus not directly observable by EPR, its nitroso group makes it a potential candidate for use as a spin trap. Spin trapping is a technique where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be detected and characterized by EPR.

Aromatic C-nitroso compounds are known to act as spin traps, where the unpaired electron of a transient radical species adds to the nitrogen atom of the nitroso group, forming a stable nitroxide radical. The resulting EPR spectrum of this nitroxide adduct can provide information about the structure of the original transient radical. Although the broader class of aromatic nitroso compounds has been investigated for these properties, specific studies detailing the use of this compound as a spin trap for the characterization of radical species are not prevalent in the reviewed scientific literature. The principles of spin trapping suggest that this compound could react with a radical (R•) to form a spin adduct, as depicted in the general reaction below:

Br-C₆H₄-N=O + R• → Br-C₆H₄-N(O•)-R

The hyperfine coupling constants of the resulting EPR spectrum would be influenced by the nitrogen nucleus and the nuclei of the trapped radical R•, potentially allowing for the identification of the transient species. However, without specific experimental data for this compound, any discussion of its specific spin trapping capabilities remains theoretical.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. A detailed mass spectrum and fragmentation analysis for this compound is not widely available in the surveyed literature. Often, the closely related compound, 1-bromo-4-nitrobenzene (B128438), is discussed, and care must be taken to not confuse the two.

For this compound (C₆H₄BrNO), the expected molecular weight of the most common isotopic species (⁷⁹Br) is approximately 184.95 g/mol . The molecular ion peak [M]⁺• would be expected to show a characteristic isotopic pattern due to the presence of bromine, with two peaks of nearly equal intensity separated by two mass units ([M]⁺• and [M+2]⁺•), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

While a specific fragmentation pattern from experimental data is not available, a hypothetical fragmentation pattern can be proposed based on the structure of the molecule. Common fragmentation pathways for aromatic nitroso compounds could include:

Loss of the nitroso group (-NO): This would result in a fragment ion corresponding to the bromophenyl cation (C₆H₄Br⁺) at m/z 155/157.

Loss of the bromine atom (-Br): This would lead to a fragment ion corresponding to the nitrosobenzene (B162901) cation (C₆H₅NO⁺) at m/z 107.

Loss of CO: Following the loss of the bromine atom, the resulting ion could potentially rearrange and lose carbon monoxide, a common fragmentation pathway for aromatic compounds.

It is important to reiterate that this proposed fragmentation is based on general principles of mass spectrometry and the known behavior of similar compounds, and not on specific experimental data for this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions. Studies on this compound have revealed its existence in both monomeric and dimeric forms in the solid state, with distinct crystal structures.

Freshly sublimed this compound exists as a monomer. A metastable monomeric form has been characterized at low temperatures (100 K) following the photodissociation of the dimer. This metastable monomer crystallizes in the monoclinic crystal system. acs.org

In the solid state, this compound readily undergoes dimerization to form the corresponding azodiozide. This dimer also crystallizes in the monoclinic system. The unit cell parameters for both the metastable monomer and the stable dimer have been reported. acs.org

ParameterMetastable Monomer (Mms2) at 100 KStable Dimer (Dss)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
a (Å)7.38(2)14.76(4)
b (Å)6.01(2)6.02(2)
c (Å)14.78(4)14.78(4)
β (°)101.9(3)101.9(3)
Volume (ų)642.1(3)1284.2(7)

A notable feature of the transformation between the dimer and monomer is that the unit cell of the monomer is half the size of the dimer's unit cell along the a-axis, while the other parameters remain very similar. acs.org In the metastable monomer structure, a remarkably close contact of 2.30 Å is observed between the nitrogen atoms of neighboring molecules, which is significantly shorter than the sum of their van der Waals radii. This close packing is believed to facilitate the rapid dimerization that occurs upon warming. acs.org

Studies on Self-Association and Aggregation Properties

This compound exhibits a strong tendency to self-associate in the solid state, primarily through dimerization. This process is a key feature of its solid-state chemistry and has been studied through thermal and photochemical methods. acs.org The monomeric form is generally less stable and converts to the dimeric form, an azodiozide, under appropriate conditions.

Beyond self-dimerization, there is evidence for the formation of heterodimers. The first heterodimer in which neither of the nitroso partners was sterically hindered by large ortho groups was achieved through the reaction of p-bromo- and p-nitronitrosobenzene. The formation of heterodimers is influenced by the selectivity of the starting monomeric molecules, and this selectivity can differ between the solution and solid states.

The reactivity of this compound is highly dependent on its state of aggregation. In the solid state, the freshly sublimed monomer undergoes a transformation to the dimeric azodiozide. This dimerization is a two-step process: an initial chemical reaction coupled with nucleation that follows first-order kinetics, followed by a sigmoid phase transition from a metastable to a stable product phase. acs.org

Furthermore, this dimerization is reversible under certain conditions. The dimeric form exhibits photochromism, dissociating back to the monomer upon irradiation with light at cryogenic temperatures (10-100 K). The resulting metastable monomer, however, is not stable at higher temperatures and rapidly reverts to the dimer at temperatures above 170 K. This cycle of dimerization and photodissociation highlights a clear case of aggregation-dependent reactivity, where the chemical behavior of the compound is intrinsically linked to its supramolecular organization. acs.org The tight packing in the metastable monomeric phase, as revealed by X-ray crystallography, is a structural factor that explains the low-temperature reactivity leading back to the dimer. acs.org

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Nitrosobenzene

Nucleophilic Reactivity of the Nitroso Group

The nitroso group (-N=O) in aromatic compounds is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group in aldehydes and ketones, with the nitrogen atom of the nitroso group being the primary site of nucleophilic addition. The presence of the electron-withdrawing bromine atom in the para position is expected to enhance the electrophilicity of the nitroso nitrogen, making 1-bromo-4-nitrosobenzene more reactive towards nucleophiles compared to unsubstituted nitrosobenzene (B162901).

Specific mechanistic studies detailing the nucleophilic attack by deuterium (B1214612) atoms on this compound are not extensively documented in publicly available literature. Such a reaction would likely proceed via a radical or radical-anion intermediate, given that deuterium atoms are radical species.

Aromatic nitroso compounds are known to react with a variety of nucleophiles. For instance, they can react with mercaptans, such as glutathione (B108866), to form a range of products. These reactions can lead to the corresponding hydroxylamine (B1172632), the amine, or a water-soluble adduct that can hydrolyze to an amine and a glutathione sulfinic acid. The initial step in these reactions is the nucleophilic attack of the sulfur atom on the nitroso nitrogen.

While specific studies on this compound are limited, the general reactivity pattern for aryl nitroso compounds suggests that it would react with various nucleophiles as shown in the table below.

Nucleophile (Nu)Expected Product Type after Initial Attack
R-SH (Thiols)Adduct (Ar-N(OH)-S-R)
R-NH₂ (Primary Amines)Azoxy compounds (via condensation)
R₂NH (Secondary Amines)Hydroxylamines or further reaction products
Grignard Reagents (R-MgX)N,N-disubstituted hydroxylamines

Electrophilic Aromatic Substitution Reactions

The nitroso group is a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring. However, it is also an ortho, para-director. This directing effect is because the nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

In this compound, the para position is already occupied by the bromo group. Therefore, incoming electrophiles would be directed to the positions ortho to the nitroso group (positions 2 and 6). The bromine atom is also an ortho, para-director but is deactivating. The combined effect of a deactivating ortho, para-directing nitroso group and a deactivating ortho, para-directing bromo group would make electrophilic aromatic substitution on this compound a challenging reaction, requiring harsh conditions. The incoming electrophile would be directed to the positions ortho to the nitroso group and meta to the bromo group.

Electrophilic ReagentExpected Major Product
HNO₃/H₂SO₄1-Bromo-2,4-dinitrosobenzene (further oxidation likely)
Br₂/FeBr₃1,2-Dibromo-4-nitrosobenzene
SO₃/H₂SO₄2-Bromo-5-nitrosobenzenesulfonic acid

Radical Chemistry and One-Electron Transfer Processes

Aryl nitroso compounds are well-known for their involvement in radical chemistry. They can act as spin traps, reacting with short-lived radical species to form more stable nitroxide radicals, which can be detected by techniques like electron spin resonance (ESR) spectroscopy.

The nitroso group can undergo one-electron reduction to form a radical anion. While specific studies on the this compound radical anion are scarce, research on the closely related 1-bromo-4-nitrobenzene (B128438) radical anion has shown it to be reactive, undergoing a DISP-type mechanism that leads to the formation of the nitrobenzene (B124822) radical anion and a bromide ion. nih.govrsc.org This suggests that the radical anion of this compound would also be a reactive intermediate, potentially undergoing cleavage of the carbon-bromine bond. C-nitroso compounds can also undergo homolytic cleavage of the C-NO bond or one-electron oxidation to form radical cations. nih.gov

Reductive Transformations of the Nitroso Group

The nitroso group can be readily reduced to various other nitrogen-containing functional groups. The typical products of the reduction of nitrosoarenes are hydroxylamines and anilines. The specific product obtained often depends on the reducing agent and the reaction conditions.

The reduction of nitroaromatic compounds often proceeds through a nitrosobenzene intermediate. nih.gov For example, the catalytic hydrogenation of nitrobenzene to aniline (B41778) is believed to involve nitrosobenzene and phenylhydroxylamine as intermediates. nih.gov A similar pathway can be expected for the reduction of this compound.

Reducing AgentExpected Product
H₂/Pd, Pt, or Ni catalyst4-Bromoaniline
NaBH₄4-Bromoaniline or N-(4-bromophenyl)hydroxylamine
Sn/HCl4-Bromoaniline
LiAlH₄4,4'-Dibromoazoxybenzene or 4,4'-Dibromoazobenzene

Oxidative Reactions and Pathways

Nitroso compounds are susceptible to oxidation, typically yielding the corresponding nitro compounds. This oxidation can be a significant side reaction during the synthesis of nitrosoarenes. d-nb.info For instance, the synthesis of para-substituted nitrosobenzenes, including p-bromonitrosobenzene, has been achieved through the mechanochemical Oxone® oxidation of the corresponding anilines. nih.gov

The selective oxidation of nitrosobenzene to nitrobenzene has been studied using various metal oxides. idexlab.com This indicates that this compound can be oxidized to 1-bromo-4-nitrobenzene under appropriate conditions.

Oxidizing AgentExpected Product
H₂O₂1-Bromo-4-nitrobenzene
Peroxy acids (e.g., m-CPBA)1-Bromo-4-nitrobenzene
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)1-Bromo-4-nitrobenzene

Photochemical and Thermochemical Reactivity

The reactivity of aryl nitroso compounds is characterized by a facile monomer-dimer equilibrium, which is sensitive to both light and temperature. In the solid state and in solution, these compounds can exist as the monomeric nitroso species or as a dimeric azodioxy compound. This equilibrium is a central aspect of their photochemical and thermochemical behavior.

Photochemical Reactivity:

Aryl nitroso compounds exhibit notable photochromism. The monomeric form is typically blue or green, while the dimer is often colorless or yellow. mdpi.com Irradiation with UV light can induce the dissociation of the dimer into two monomeric radicals, leading to a distinct color change. mdpi.com For instance, the photodissociation of azodioxy dimers to their corresponding nitroso monomers has been observed in crystalline solids at cryogenic temperatures (10–12 K) upon irradiation with UV light (254 nm). mdpi.com

Thermochemical Reactivity:

The thermochemical reactivity of aryl nitroso compounds is also dominated by the monomer-dimer equilibrium. Warming of the monomeric form, often generated photochemically at low temperatures, can lead to thermal re-dimerization to the more stable azodioxy form. mdpi.com The kinetics of this process are measurable and make the dimerization of aromatic C-nitroso compounds a useful model for studying thermally-induced solid-state reactions. mdpi.com

The stability of the nitroso group is influenced by substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the reactivity of the nitroso group, particularly towards dimerization, while electron-donating groups can deactivate it. at.ua The bromine atom in this compound, being moderately deactivating, would be expected to influence the position of the monomer-dimer equilibrium compared to unsubstituted nitrosobenzene.

At elevated temperatures, thermal decomposition of aryl nitroso compounds can occur. While specific decomposition pathways for this compound have not been detailed, the thermal decay of related arylnitroso oxides has been studied, revealing complex isomerization and ring-opening reactions. nih.gov

Table 1: General Photochemical and Thermochemical Properties of Aryl Nitroso Compounds This table presents generalized data for aryl nitroso compounds as specific data for this compound is not available.

PropertyDescriptionTypical Values/ObservationsReferences
PhotochromismReversible color change upon exposure to light.Monomers are typically blue or green; dimers are colorless or yellow. mdpi.com
Photodissociation of DimerCleavage of the N-N bond in the azodioxy dimer to form monomers upon UV irradiation.Observed at low temperatures (e.g., 10-12 K) with UV light (~254 nm). mdpi.com
C-N Bond Dissociation Energy (Nitrosobenzene)Energy required to homolytically cleave the bond between the aromatic carbon and the nitroso nitrogen.~215 kJ/mol at.ua
Thermal DimerizationMonomers dimerize to form azodioxy compounds upon warming.Occurs above a critical temperature, often above 100 K for cryogenically generated monomers. mdpi.com

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are scarce. However, research on nitrosobenzene and other substituted derivatives provides insight into the likely kinetic and thermodynamic parameters governing its key transformations, primarily the monomer-dimer equilibrium.

Reaction Kinetics:

The kinetics of the monomer-dimer equilibrium are a key area of investigation for aryl nitroso compounds. The dimerization of nitroso monomers in the solid state has been shown to follow measurable kinetics, which can be influenced by crystal lattice effects and the presence of defects. mdpi.com

In solution, the interconversion between the Z- and E-isomers of the azodioxy dimer can occur. This isomerization is a two-step process involving dissociation into monomers followed by re-dimerization. mdpi.com The kinetics of this process for m-halogenonitrosobenzene azodioxides have been found to follow first-order kinetics with a significant activation energy of 126.2 ± 3.0 kJ·mol−1. mdpi.com

The oxidation of nitrosoarenes has also been a subject of kinetic studies. For instance, the oxidation of nitrosobenzene by nitrogen dioxide in carbon tetrachloride follows second-order kinetics, being first-order in both the nitrosobenzene and nitrogen dioxide concentrations. rsc.org The reaction rates are sensitive to the substituents on the aromatic ring, and Arrhenius parameters have been determined for a range of substituted nitrosobenzenes. rsc.org It is plausible that this compound would follow a similar kinetic profile in its oxidation reactions.

Thermodynamic Analyses:

The thermodynamics of the gas-phase dimerization of nitrosobenzene have been investigated. The dimerization is an exothermic process, with the enthalpy of reaction (ΔrH°) being -22.15 kJ·mol−1 for the formation of the Z-isomer and -26.21 kJ·mol−1 for the E-isomer. mdpi.com The Gibbs free energy of reaction (ΔrG°) for these dimerizations is positive, indicating that the monomers are favored in the gas phase under standard conditions. mdpi.com

The substituent on the aromatic ring can influence the thermodynamics of the monomer-dimer equilibrium. The electronic effects of the bromine atom in this compound would be expected to have a quantitative, though likely not substantial, effect on the enthalpy and entropy of dimerization compared to the parent nitrosobenzene.

Table 2: Thermodynamic Data for the Gas-Phase Dimerization of Nitrosobenzene This table presents data for the parent nitrosobenzene as a proxy for this compound.

ReactionΔrH° (kJ·mol−1)ΔrG° (kJ·mol−1)References
2 PhNO ⇌ (Z)-PhN(O)=N(O)Ph-22.1533.39 mdpi.com
2 PhNO ⇌ (E)-PhN(O)=N(O)Ph-26.2130.08 mdpi.com

Theoretical and Computational Studies on 1 Bromo 4 Nitrosobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intricacies of molecular systems. These computational methods allow for the precise determination of molecular geometry and the electronic structure of 1-bromo-4-nitrosobenzene.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be utilized to optimize the molecular geometry. This process determines the most stable arrangement of atoms by finding the minimum energy configuration.

The electronic structure, which encompasses the distribution of electrons within the molecule, can also be thoroughly examined using DFT. This includes the calculation of various electronic properties that dictate the molecule's behavior and reactivity.

Table 1: Representative Predicted Molecular Geometry Parameters for a Halogenated Nitrosobenzene (B162901) Derivative

Parameter Predicted Value
C-N Bond Length (Å) ~1.4 Å
N-O Bond Length (Å) ~1.2 Å
C-Br Bond Length (Å) ~1.9 Å
C-C-N Bond Angle (°) ~120°

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures. Actual calculated values for this compound may vary.

Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data for parameterization, offer a high level of accuracy for calculating ground state properties. For a molecule like this compound, methods such as Hartree-Fock (HF) or more advanced correlated methods could be employed to provide a detailed description of its ground electronic state.

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them computationally less expensive. These methods can provide valuable qualitative insights into the ground state properties of larger molecules. The choice between ab initio and semi-empirical methods often depends on the desired balance between accuracy and computational cost.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For this compound, the presence of the electron-withdrawing nitroso group and the bromine atom would be expected to influence the energies of these frontier orbitals significantly.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -7.5 to -8.5
LUMO -1.5 to -2.5

Note: These energy ranges are estimations for a molecule of this type. Precise values would be obtained from specific quantum chemical calculations.

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the distribution of electron density. This information is valuable for understanding intermolecular interactions and predicting reactive sites.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the nitroso group and a positive potential around the hydrogen atoms of the benzene (B151609) ring.

Spectroscopic Property Predictions

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, predictions of its infrared (IR), Raman, and UV-Visible spectra would be of particular interest.

Theoretical vibrational frequencies can be calculated and are often scaled to improve agreement with experimental IR and Raman spectra. These calculations also provide information about the intensity of the vibrational modes. The prediction of the electronic absorption spectrum (UV-Vis) can be achieved using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions between molecular orbitals.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Computational Vibrational Spectroscopy (IR, Raman)

No published studies detailing the theoretical calculation of the infrared and Raman spectra of this compound were found. Such a study would typically involve geometry optimization followed by frequency calculations using methods like DFT to predict vibrational modes, frequencies, and intensities.

Theoretical NMR Chemical Shift Calculations

There is no available research that reports the theoretical calculation of ¹H and ¹³C NMR chemical shifts for this compound, which is commonly performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach.

Conformational Analysis and Molecular Dynamics Simulations

A detailed conformational analysis or molecular dynamics simulation of this compound has not been published. This type of study would explore the molecule's potential energy surface, identify stable conformers, and analyze its dynamic behavior over time.

Solvent Effects on Structure and Reactivity

Specific computational studies on the influence of different solvents on the structure, stability, and reactivity of this compound, often modeled using implicit solvent models like the Polarizable Continuum Model (PCM), are absent from the literature.

Further research is required to characterize this compound from a theoretical and computational standpoint, which would provide valuable insights into its electronic structure, spectroscopic properties, and chemical behavior.

Advanced Research Topics and Emerging Applications of 1 Bromo 4 Nitrosobenzene

Supramolecular Chemistry and Non-Covalent Interactions

The study of 1-bromo-4-nitrosobenzene in the context of supramolecular chemistry focuses on the non-covalent interactions that govern its assembly in the solid state and its potential to form ordered structures. The interplay of halogen bonding, π-π stacking, and other weak interactions is critical in dictating the crystal packing and, consequently, the material's properties.

The crystal structure of this compound has been determined, and its data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 250647. nih.gov Analysis of this structure would reveal the specific non-covalent interactions at play. Generally, in molecules of this nature, several key interactions are anticipated:

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen or nitrogen atom of the nitroso group. rsc.orgacs.org This interaction is a powerful tool in crystal engineering for the rational design of supramolecular architectures. nih.gov

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of the electron-withdrawing nitroso and bromo groups, facilitates π-π stacking interactions with other aromatic systems. These interactions contribute significantly to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar C-Br and N=O bonds introduce dipole moments in the molecule, leading to dipole-dipole interactions that further influence the molecular packing.

The combination of these non-covalent forces can lead to the formation of well-defined supramolecular assemblies, which is a foundational aspect of designing new materials with specific functions.

Table 1: Potential Non-Covalent Interactions in Crystalline this compound

Interaction Type Donor Acceptor Significance in Crystal Packing
Halogen Bonding Bromine Atom (σ-hole) Oxygen/Nitrogen of Nitroso Group Directional control of molecular assembly.
π-π Stacking Aromatic Ring Aromatic Ring Stabilization of the crystal lattice.

Role as a Synthetic Building Block in Organic Synthesis

This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of the nitroso group and the utility of the bromo substituent for cross-coupling reactions. Nitrosoarenes are known to be potent dienophiles and electrophiles, participating in a variety of transformations to construct complex nitrogen-containing molecules. rsc.orgresearchgate.net

Key Synthetic Applications:

Hetero-Diels-Alder Reactions: The nitroso group can act as a heterodienophile in [4+2] cycloaddition reactions with dienes, providing a route to various oxygen- and nitrogen-containing heterocyclic compounds. This reactivity is a cornerstone of nitrosoarene chemistry. researchgate.net

Azobenzene (B91143) Synthesis: It serves as a precursor for the synthesis of asymmetrically substituted azobenzenes. These compounds are of significant interest due to their photochromic properties, which allow for light-induced reversible isomerization between their trans and cis forms.

Synthesis of N-Aryl Hydroxamic Acids: In biocatalytic transformations, this compound can be employed as an acceptor substrate in reactions catalyzed by enzymes like transketolase, leading to the formation of N-aryl hydroxamic acids.

Carbazole (B46965) Synthesis: It has been shown to react with benzynes to form substituted carbazole derivatives. For instance, its reaction with benzyne (B1209423) generated from 1,2,3-benzothiadiazole (B1199882) 1,1-dioxide yields 3-bromo-9-phenyl-9H-carbazole.

The bromine atom on the aromatic ring provides a handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings. This dual reactivity makes this compound a valuable intermediate for the synthesis of a wide array of complex organic molecules.

Advanced Materials Science: Integration into Functional Systems

The unique properties of molecules derived from this compound have led to their integration into advanced functional materials. A significant area of application is in the development of photoresponsive materials, leveraging the photoswitchable nature of azobenzene derivatives that can be synthesized from this precursor.

Photoresponsive Polymers and Liquid Crystals: By incorporating azobenzene moieties synthesized from this compound into polymer backbones or liquid crystalline structures, materials that respond to light can be fabricated. The photoisomerization of the azobenzene unit can induce changes in the material's shape, color, or phase, which is of interest for applications in optical data storage, molecular switches, and soft robotics.

Self-Assembled Monolayers (SAMs): The ability to form ordered structures on surfaces is another key application. Nitrosoarenes with disulfide functionalities have been used to create self-polymerizing films on gold surfaces through the formation of azodioxy bonds. researchgate.net The bromo-substituent in this compound could be transformed into a thiol or disulfide to facilitate such surface functionalization, leading to potential applications in molecular electronics and sensor technology.

The development of these materials showcases the synergy between organic synthesis and materials science, where the precise design of molecular components like this compound is crucial for achieving desired macroscopic properties. researchgate.net

Interdisciplinary Research: Potential Interfaces with Other Scientific Domains

The reactivity and electronic properties of this compound and its derivatives create interfaces with several other scientific disciplines, most notably medicinal and biological chemistry.

Medicinal Chemistry: Nitrosoarenes are recognized for their biological activity, which often stems from their interactions with metalloproteins, particularly heme-containing proteins. rsc.orgresearchgate.net The nitroso group can coordinate to the iron center of hemes, potentially inhibiting enzyme function. This has spurred interest in nitroso compounds as potential therapeutic agents or as probes to study biological processes.

Bioorthogonal Chemistry: The unique reactivity of the nitroso group makes it a candidate for bioorthogonal reactions—chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govescholarship.orgyoutube.com While not as commonly used as azides or alkynes, the development of nitroso-based bioorthogonal ligations could provide new tools for labeling and tracking biomolecules in real-time within a cellular environment. nih.gov

Chemical Biology Probes: The deuterated version of the related compound, 1-bromo-4-nitrobenzene-[d4], is used in pharmacokinetic studies. nih.gov This suggests a potential role for isotopically labeled this compound as a tracer or probe in metabolic and biological studies. Fluorescent probes based on related chemical scaffolds are also being developed for imaging reactive oxygen species in living systems, highlighting the potential for designing probes derived from this compound. nih.gov

These interdisciplinary applications underscore the potential for this compound to contribute to fields beyond traditional chemistry.

Future Perspectives and Unexplored Research Avenues

The future of research on this compound is likely to be shaped by the growing demand for advanced materials and the need for new tools in chemical biology. Several unexplored avenues hold significant promise for future investigations.

Development of Novel Catalytic Systems: While the synthetic utility of this compound is established, the development of new catalytic systems that can control the stereochemistry and regiochemistry of its reactions remains an active area of research. This could lead to more efficient and selective syntheses of complex molecules.

Exploration of Radical Chemistry: The radical reactions of nitrosoarenes are an emerging field that offers new pathways for the construction of N-heterocycles and sterically hindered amines. rsc.org Investigating the radical chemistry of this compound could unlock novel synthetic transformations.

Design of Advanced Functional Materials: The integration of this compound derivatives into more complex material architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is a largely unexplored area. Such materials could exhibit interesting electronic, optical, or catalytic properties.

Expansion into Bioorthogonal and Medicinal Chemistry: Further exploration of the potential of this compound and its derivatives in bioorthogonal chemistry could lead to the development of new labeling strategies. In medicinal chemistry, a systematic investigation of the biological activity of a library of compounds derived from this scaffold could uncover new therapeutic leads.

The continued exploration of these and other research avenues will undoubtedly solidify the position of this compound as a valuable and versatile compound in modern chemical science.

Q & A

Q. What are the optimized synthetic routes for preparing 1-bromo-4-nitrosobenzene, and how can purity be ensured?

this compound is typically synthesized via oxidation of 4-bromoaniline using Oxone® (potassium peroxymonosulfate) in a biphasic CH₂Cl₂/water system. Key steps include:

  • Dissolving freshly recrystallized 4-bromoaniline in CH₂Cl₂ and adding Oxone® in water.
  • Stirring at room temperature for 4 hours, followed by extraction with CH₂Cl₂ to yield the product as a pale green solid (quantitative yield) .
  • Purity is confirmed via 1H^1H NMR (CDCl₃, 400 MHz: δ 7.78 ppm, aromatic protons) and absence of byproducts. Recrystallization or chromatography is not required due to high selectivity .

Q. How do solvent polarity and reaction conditions influence the stability of this compound during synthesis?

The nitroso group (-NO) is sensitive to redox conditions and light. Stability is enhanced by:

  • Using aprotic solvents (e.g., CH₂Cl₂) to minimize hydrolysis or dimerization.
  • Avoiding elevated temperatures; reactions are conducted at room temperature .
  • Protecting the reaction from UV light, as nitroso compounds often undergo photochemical degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • 1H^1H NMR : Aromatic protons appear as a singlet (δ ~7.78 ppm) due to symmetry .
  • IR Spectroscopy : Strong N=O stretching vibrations near 1500–1600 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 202 (calculated for C₆H₄BrNO).
  • X-ray Crystallography : Not commonly reported for nitroso derivatives due to instability, but analogous compounds (e.g., 4-bromo-1-nitrobenzene) show planar aromatic rings with π-π stacking interactions .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its reactivity in cross-coupling reactions?

The nitroso group acts as both an electron-withdrawing group (activating the benzene ring for electrophilic substitution) and a potential ligand for transition metals. For example:

  • In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the nitroso group may coordinate to palladium, requiring careful selection of ligands (e.g., PPh₃) and bases (e.g., Cs₂CO₃) to prevent side reactions .
  • Competing reduction of the nitroso group to an amine under reductive conditions (e.g., H₂/Pd) must be controlled by adjusting catalyst loading and reaction time .

Q. What strategies mitigate contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields often arise from:

  • Substrate Purity : Impurities in starting materials (e.g., 4-bromoaniline) reduce efficiency. Recrystallization or HPLC purification is critical .
  • Oxygen Sensitivity : Nitroso compounds can oxidize or dimerize under aerobic conditions. Use of inert atmospheres (N₂/Ar) improves reproducibility .
  • Catalyst Deactivation : Trace moisture or sulfur-containing impurities in solvents can poison Pd catalysts. Anhydrous solvents and rigorous drying protocols are recommended .

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. The nitroso group lowers LUMO energy, making the ring more electrophilic at the para position .
  • Hammett Constants : The -NO group has a σp_p value of +0.63, indicating strong electron-withdrawing effects. This directs substituents to specific positions in follow-up reactions .

Q. What are the challenges in analyzing crystal structures of nitrosobenzene derivatives, and how are they addressed?

Nitroso compounds often form dimers (e.g., azodioxy derivatives) or exhibit disorder in crystal lattices. Solutions include:

  • Low-Temperature Crystallography : Reduces thermal motion and improves resolution.
  • Twinned Crystals : Software tools like CrysAlis PRO separate overlapping diffraction patterns .
  • Hydrogen Bonding : Weak C–H···O interactions stabilize packing, as seen in analogous nitro compounds .

Methodological Considerations

Q. How to design experiments to probe the redox behavior of this compound?

  • Cyclic Voltammetry : Measure reduction potentials in aprotic solvents (e.g., DMF) with a Ag/AgCl reference electrode. The nitroso group typically shows reversible reduction near -0.5 V vs. SCE .
  • Controlled-Potential Electrolysis : Confirm redox products (e.g., hydroxylamine or amine derivatives) via LC-MS .

Q. What safety protocols are critical for handling this compound?

  • Toxicity : Classified as harmful (H302/H312) with potential skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in amber vials under inert gas (N₂) at -20°C to prevent decomposition .

Q. How can isotopic labeling (e.g., 15^{15}15N) aid in mechanistic studies of nitrosobenzene reactions?

  • Isotope Tracing : 15^{15}N-labeled nitroso compounds allow tracking of nitrogen transfer in reactions (e.g., C–N bond formation) via 15^{15}N NMR or mass spectrometry .
  • Kinetic Isotope Effects : Compare reaction rates between 14^{14}N and 15^{15}N derivatives to identify rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.